N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide
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Overview
Description
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with tosylacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and neuroprotective agent.
Industry: It is used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammation and cancer progression. It may also interact with cellular receptors, leading to the modulation of signaling pathways that control cell growth and survival .
Comparison with Similar Compounds
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can be compared with other thiazole derivatives such as:
- 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is unique due to its specific tosylacetohydrazide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N'-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-4-8-14(9-5-11)26(23,24)10-15(22)20-21-18-19-16-12(2)6-7-13(3)17(16)25-18/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJDJCCLSLSTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC2=NC3=C(C=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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